N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a novel compound that belongs to the class of carboxamides. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring and a benzo[d]thiazole ring. The thiophene ring is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The benzo[d]thiazole ring is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Synthesis and Reactivity
Compounds containing furan and thiophene units are synthesized through various chemical reactions. The synthesis processes often involve coupling reactions, electrophilic substitution, and cyclization reactions. These compounds are then subjected to further chemical transformations, including nitration, bromination, formylation, and acylation, to explore their reactivity and functional group tolerance. The synthesis and reactivity of these compounds lay the groundwork for their applications in materials science, pharmaceutical research, and as intermediates in organic synthesis (Aleksandrov et al., 2017).
Biological Studies
Thiazole and benzothiazole derivatives exhibit a wide range of biological activities. These compounds have been designed and synthesized to target specific biological pathways. For instance, novel heterocyclic compounds containing benzo[d]thiazol-2-yl and furan moieties have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).
Anticancer Research
The anticancer potential of benzo[d]thiazole-2-carboxamide derivatives has been explored through the synthesis and evaluation of novel series targeting specific cancer cell lines. This research contributes to the ongoing efforts in identifying new therapeutic agents for cancer treatment. For example, some derivatives have shown moderate to excellent potency against various cancer cell lines, indicating their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017).
Antimicrobial and Anticancer Activities
Further research into thiazole derivatives has revealed their efficacy in antimicrobial and anticancer applications. The synthesis of pyridines, thioamides, thiazoles, and related compounds derived from furan units has been explored for their biological activities. These studies underscore the potential of such compounds in treating infectious diseases and cancer, with some showing high cytotoxicity against specific cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological properties and potential applications. Given the diverse biological activities of thiophene and thiazole derivatives , there is potential for this compound to be developed into a biologically active compound with therapeutic applications.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(12-1-3-15-17(9-12)23-11-20-15)19-7-5-14-2-4-16(24-14)13-6-8-22-10-13/h1-4,6,8-11H,5,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMNKHXFXLHBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC3=CC=C(S3)C4=COC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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